(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-(4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione
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Overview
Description
4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes ethoxybenzoyl, fluorophenyl, hydroxy, and methoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the ethoxybenzoyl and fluorophenyl groups through specific substitution reactions. The hydroxy and methoxyethyl groups are then added using appropriate reagents and conditions to achieve the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxybenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-ethoxyethyl)-2,5-dihydro-1H-pyrrol-2-one
- 4-(4-ethoxybenzoyl)-5-(4-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds.
Properties
Molecular Formula |
C22H22FNO5 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H22FNO5/c1-3-29-17-10-6-15(7-11-17)20(25)18-19(14-4-8-16(23)9-5-14)24(12-13-28-2)22(27)21(18)26/h4-11,19,25H,3,12-13H2,1-2H3/b20-18+ |
InChI Key |
BMMSCMGNZBDPDP-CZIZESTLSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)F)/O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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